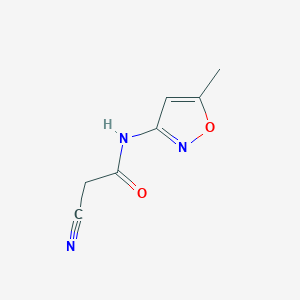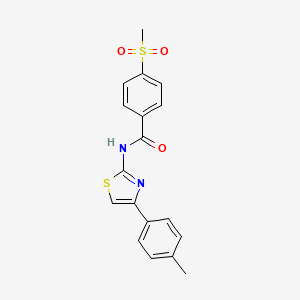![molecular formula C21H24ClN3O4 B2625355 Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-30-3](/img/structure/B2625355.png)
Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzyme Inhibition
- Pyrimidine derivatives like Isobutyl 5-(4-chlorophenyl) pyrimidine have been studied for their ability to bind to dihydrofolic reductase. This binding is crucial for designing active-site-directed irreversible inhibitors. Research has focused on understanding how bulky groups on the pyrimidine ring affect binding and the effectiveness of these compounds as enzyme inhibitors (Baker, Lourens, & Jordaan, 1967).
Antibacterial and Antifungal Agents
- Some pyrimidine-6-carboxylic acid derivatives, similar in structure to Isobutyl 5-(4-chlorophenyl) pyrimidine, have been synthesized and evaluated for their inhibitory effects on dihydrofolic reductase and thymidylate synthetase. This research is significant in the context of developing new antibacterial and antifungal agents (Baker & Jordaan, 1965).
Synthesis Methodology
- Recent advancements include the development of efficient synthesis protocols for pyrano pyrimidine carboxylate derivatives, which are structurally related to Isobutyl 5-(4-chlorophenyl) pyrimidine. These methodologies focus on high yields and greener synthesis approaches, avoiding toxic catalysts and hazardous solvents (Yadav, Lim, Kim, & Jeong, 2021).
Antimicrobial Activity
- Research has also been conducted on the synthesis and biological evaluation of pyrido(2,3-d)pyrimidine-carboxylate derivatives for antibacterial, antifungal, and antitumor activities. These studies are essential for developing new therapeutic agents with potential antimicrobial properties (Shanmugasundaram, Harikrishnan, Aanandini, Kumar, & Sateesh, 2011).
Antitumor Agents
- Pyrimidine derivatives have been explored as potential antitumor agents. Their synthesis and evaluation for inhibitory activities against dihydrofolate reductases, which are key in cancer cell proliferation, underscore their potential as antitumor compounds (Gangjee, Shi, Queener, Barrows, & Kisliuk, 1993).
Propriétés
IUPAC Name |
2-methylpropyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-6-8-14(22)9-7-13/h6-9,11,16,23H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHYYJXTPYAHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Cl)C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

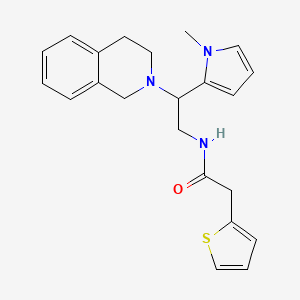
![2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2625274.png)


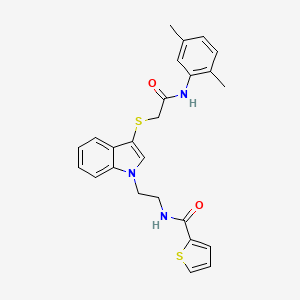
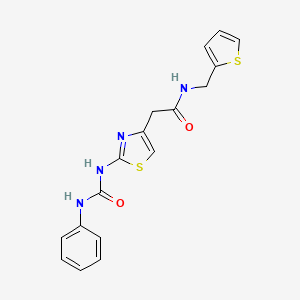


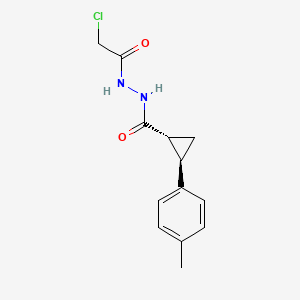
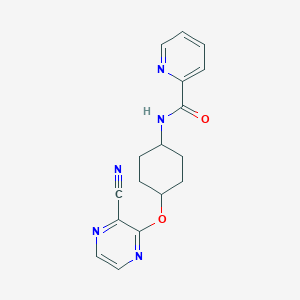
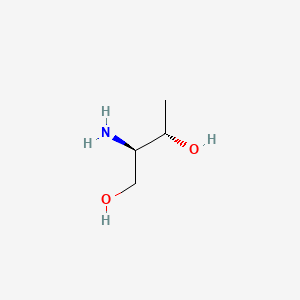
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2625290.png)
